molecular formula C20H13ClF3N3O2S2 B2625567 1-(1,3-Benzodioxol-5-yl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]thiourea CAS No. 1024400-92-7

1-(1,3-Benzodioxol-5-yl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]thiourea

Cat. No. B2625567
CAS RN: 1024400-92-7
M. Wt: 483.91
InChI Key: ZBTQLWVWTYGDNE-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]thiourea is a useful research compound. Its molecular formula is C20H13ClF3N3O2S2 and its molecular weight is 483.91. The purity is usually 95%.
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Scientific Research Applications

Molecular Geometry and Spectroscopic Properties

  • Molecular Geometry and Spectroscopic Analysis : The compound 1-(1,3-Benzodioxol-5-yl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]thiourea has been subjected to quantum mechanical investigations to determine its optimal molecular geometry. Studies utilizing the B3LYP method of density functional theory (DFT) and basis sets like 6-311++G(d,p) have been conducted to establish its geometric parameters, vibrational frequencies, and thermo-dynamical properties. Additionally, this compound's electronic structure, including parameters like the HOMO-LUMO energy gap and hyperpolarizability, has been thoroughly analyzed, providing theoretical support for spectral detection technologies (Ragamathunnisa M, Revathi M, & Jasmine Vasantha Rani E, 2015).

Antioxidant and Antimicrobial Properties

  • Antioxidant Activities : Derivatives of thiourea, like the one , have been synthesized and studied for their antioxidant properties using assays like DPPH and ABTS. These studies are pivotal in understanding the compound's potential in mitigating oxidative stress-related damage in biological systems (T. Yeşilkaynak, 2016).

  • Antimicrobial Studies : The compound and its related derivatives have been synthesized and tested for antimicrobial activities, showing significance in pharmaceutical, medicinal, and drug chemistry. Their potential in creating new therapeutic agents targeting various microbial infections is of high interest in the scientific community (D. Tayade, R. Shekar, & Rahim Shekar, 2012).

Metal Complexes and Catalytic Applications

  • Transition Metal Complexes : Novel thiourea derivatives have been synthesized and combined with transition metals like Co2+, Ni2+, and Cu2+ to form complexes. These complexes have been characterized and analyzed for their thermal decomposition, electrochemical behavior, and potential catalytic applications, providing a pathway to various industrial and pharmaceutical applications (T. Yeşilkaynak, 2016).

  • Catalysis and Cyclization Reactions : The compound's derivatives have been utilized in catalytic cyclization reactions to form structurally complex and biologically active molecules like 2-aminobenzothiazoles, highlighting its utility in synthetic organic chemistry and drug synthesis (Zachary W Schroeder, L. Hiscock, & Louise N. Dawe, 2017).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N3O2S2/c21-15-7-11(20(22,23)24)9-25-18(15)31-14-4-1-12(2-5-14)26-19(30)27-13-3-6-16-17(8-13)29-10-28-16/h1-9H,10H2,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTQLWVWTYGDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=S)NC3=CC=C(C=C3)SC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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